tert-Butyl 3-(o-tolyl)piperazine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 3-(2-methylphenyl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-12-7-5-6-8-13(12)14-11-18(10-9-17-14)15(19)20-16(2,3)4/h5-8,14,17H,9-11H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHXGDOMEQWLRFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CN(CCN2)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70857149 | |
| Record name | tert-Butyl 3-(2-methylphenyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70857149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886766-65-0 | |
| Record name | tert-Butyl 3-(2-methylphenyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70857149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Introduction
tert-Butyl 3-(o-tolyl)piperazine-1-carboxylate is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. Its structure includes a piperazine ring, a tert-butyl group, and an o-tolyl moiety, which contribute to its interactions with various biological targets. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological potential, and relevant research findings.
- IUPAC Name : tert-butyl (2R,5S)-2-methyl-5-(2-methylphenyl)piperazine-1-carboxylate
- Molecular Formula : C₁₇H₂₆N₂O₂
- Molecular Weight : 290.4 g/mol
The compound's structure allows for diverse interactions with biological molecules, making it a candidate for further pharmacological studies.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. The piperazine ring is known for its role in modulating neurotransmitter systems, while the o-tolyl group can enhance binding affinity and specificity towards target proteins.
Potential Mechanisms Include:
- Enzyme Inhibition : Compounds with piperazine structures often act as inhibitors for various enzymes, including those involved in metabolic pathways.
- Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing signaling pathways related to mood and cognition.
Antimicrobial Activity
Research has indicated that piperazine derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound can inhibit the growth of both gram-positive and gram-negative bacteria.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Compound A | 10 | Staphylococcus aureus |
| Compound B | 20 | Escherichia coli |
| This compound | TBD | TBD |
Note: Specific MIC values for this compound were not available in the reviewed literature but are anticipated based on related compounds.
Case Studies
-
Study on Neurotransmitter Interaction :
- A study focused on the interaction of piperazine derivatives with serotonin receptors revealed that certain modifications could enhance receptor binding affinity, potentially leading to improved antidepressant effects.
-
Antibacterial Properties :
- Research published in a peer-reviewed journal demonstrated that piperazine derivatives exhibited zones of inhibition against various bacterial strains using the agar-well diffusion method. The results indicated that modifications in the side chains could lead to enhanced antibacterial activity.
Synthesis and Evaluation
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The evaluation of biological activity often includes:
- In vitro assays to assess antimicrobial efficacy.
- Binding studies to determine interaction strength with specific targets.
Pharmacological Potential
The compound is being explored for various pharmacological applications:
- Antidepressant Agents : Due to its interaction with serotonin receptors.
- Antimicrobial Agents : Potential use against resistant bacterial strains.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional diversity of tert-butyl piperazine-1-carboxylate derivatives arises from variations in the substituent at the 3- or 4-position of the piperazine ring. Below is a comparative analysis based on substituent effects, synthetic yields, solubility, and applications:
Table 1: Comparative Analysis of Selected tert-Butyl Piperazine-1-carboxylate Derivatives
Key Observations:
Electron-Donating Groups (EDGs): The o-tolyl group (methyl-substituted aryl) increases lipophilicity (~LogP 3.2), favoring membrane permeability, which is critical for CNS-targeting drugs. Heterocyclic Substituents: Triazolyl () and thiophene () groups introduce hydrogen-bonding capabilities, improving target affinity in kinase inhibitors .
Synthetic Efficiency :
- Yields vary significantly based on substituent complexity. For example, the triazolylphenyl derivative (58% yield) requires Si-Trisamine purification , while nitro-containing analogs (52% yield) use cost-effective CuI catalysis .
Biological Relevance :
- Anti-Parasitic Activity : The thiophene-carbonyl derivative () is optimized for anti-schistosomal activity due to its electrophilic ketone group .
- EGFR Inhibition : Fluorobenzyl and fluoropyridinyl derivatives () exhibit enhanced selectivity for EGFR mutants, attributed to fluorine’s electronegativity and small atomic radius .
Crystallographic Insights :
- Derivatives like tert-butyl 4-(2-diazoacetyl)piperazine-1-carboxylate () exhibit defined hydrogen-bonding networks (C=O⋯H-N), stabilizing crystal lattices and influencing solid-state reactivity .
Research Findings and Trends
- Drug Design : Substituent choice directly correlates with target engagement. For instance, the o-tolyl group’s steric bulk may hinder binding in tight enzymatic pockets but improve interactions with hydrophobic receptor regions.
- Synthetic Scalability : Copper-catalyzed aminations () offer scalable routes for nitro/aniline derivatives, whereas peptide coupling () is preferred for acylated analogs.
- Analytical Confirmation : Structural elucidation via NMR, LCMS, and X-ray crystallography (–14) ensures fidelity in complex derivatives, critical for patenting and regulatory compliance.
Preparation Methods
Reductive Amination (Method 1 & 5)
- Reagents: tert-Butyl piperazine-1-carboxylate reacts with o-tolyl aldehyde derivatives (e.g., 2-bromo-3-methylbenzaldehyde).
- Reducing agent: Sodium triacetoxyborohydride (NaBH(OAc)3) is preferred for mild and selective reduction.
- Solvent: 1,2-Dichloroethane or a mixture of acetic acid and dichloromethane.
- Temperature: Room temperature, typically overnight to ensure complete conversion.
- Workup: Quenching with saturated sodium bicarbonate, extraction with organic solvents, and purification by silica gel chromatography.
- Yields: Typically range from 67% to 86%, indicating good efficiency for this approach.
Nucleophilic Aromatic Substitution (Method 2)
- Reagents: tert-Butyl piperazine-1-carboxylate and halogenated nitro-methylpyridines.
- Base: N-ethyl-N,N-diisopropylamine or triethylamine to deprotonate and activate the nucleophile.
- Solvent: Dry acetonitrile is common.
- Temperature: 50°C for 4 hours.
- Isolation: Precipitation by addition of water, filtration, and drying under vacuum.
- Yields: High, up to 95%, reflecting the efficiency of this substitution under mild conditions.
Palladium-Catalyzed Coupling (Method 3)
- Catalyst system: Pd2(dba)3 with BINAP ligand.
- Base: Sodium tert-butoxide.
- Solvent: Dry toluene.
- Temperature: 70°C for 1.5 hours.
- Procedure: Inert atmosphere required to prevent catalyst degradation.
- Purification: Flash chromatography.
- Yields: High (95%), suitable for complex aryl substitutions.
Microwave-Assisted Synthesis (Method 4)
- Reagents: 5-Chloro-2-nitropyridine and 1-Boc-piperazine.
- Base: Potassium carbonate.
- Solvent: Dimethyl sulfoxide (DMSO).
- Conditions: Microwave irradiation at 100-110°C for 1 hour, extended heating overnight if necessary.
- Yields: Moderate (~64%), with accelerated reaction times compared to conventional heating.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents & Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| 1 | tert-Butyl piperazine-1-carboxylate + 2-bromo-3-methylbenzaldehyde | NaBH(OAc)3, 1,2-dichloroethane, rt, overnight | 86 | High yield, mild conditions | Requires chromatographic purification |
| 2 | tert-Butyl piperazine-1-carboxylate + 6-chloro-3-nitro-2-methylpyridine | N-ethyl-N,N-diisopropylamine, MeCN, 50°C, 4 h | 95 | High yield, simple isolation by filtration | Limited to activated halides |
| 3 | 1-Bromo-2,3-difluorobenzene + N-Boc-piperazine | Pd2(dba)3, BINAP, NaOtBu, toluene, 70°C, 1.5 h | 95 | Efficient for aryl coupling | Requires expensive catalyst system |
| 4 | 5-Chloro-2-nitropyridine + 1-Boc-piperazine | K2CO3, DMSO, microwave, 100-110°C, 1-16 h | 63.8 | Accelerated reaction times | Moderate yield, requires microwave |
| 5 | tert-Butyl piperazine-1-carboxylate + 2-bromo-3-methylbenzaldehyde | NaBH(OAc)3, HOAc/DCM, rt, 2 h | 67.7 | Mild reductive amination | Lower yield than method 1 |
Research Findings and Practical Considerations
- Protecting group stability: The tert-butyl carbamate (Boc) group remains stable under most reaction conditions, allowing selective functionalization on the piperazine ring.
- Base selection: Strong organic bases like N-ethyl-N,N-diisopropylamine facilitate nucleophilic aromatic substitution efficiently, while inorganic bases such as potassium carbonate are effective in microwave-assisted conditions.
- Catalyst choice: Palladium catalysis with BINAP ligand is highly effective for arylation but requires careful handling and inert atmosphere.
- Solvent effects: Polar aprotic solvents like acetonitrile and dimethyl sulfoxide enhance nucleophilicity and reaction rates.
- Purification: Silica gel chromatography is commonly employed for product isolation, though precipitation methods are also effective depending on solubility.
- Reaction monitoring: LC-MS and NMR spectroscopy are standard tools to confirm reaction completion and product identity.
Q & A
Q. Q: What reaction conditions optimize the synthesis of tert-butyl 3-(o-tolyl)piperazine-1-carboxylate?
A: The synthesis typically involves coupling piperazine with tert-butyl chloroformate and o-toluidine derivatives. Key optimizations include:
- Solvent selection : Polar aprotic solvents (e.g., dichloromethane, toluene) enhance solubility and reaction kinetics .
- Temperature control : Reactions are often conducted at 0–25°C to minimize side products .
- Purification : Column chromatography or recrystallization ensures >95% purity. Yield improvements (up to 79%) are achieved by adjusting reactant stoichiometry and reaction time .
Structural Characterization
Q. Q: Which analytical methods confirm the structural integrity of this compound?
A:
- NMR spectroscopy : H and C NMR identify key groups (e.g., tert-butyl at δ 1.4 ppm, aromatic protons at δ 6.8–7.2 ppm) .
- HPLC : Purity validation (>97%) via reverse-phase chromatography with UV detection at 254 nm .
- X-ray crystallography : SHELX software refines crystal structures, resolving stereochemistry and bond angles .
Basic Biological Activity Screening
Q. Q: How should researchers design experiments to assess its interaction with neurotransmitter receptors?
A:
- Receptor binding assays : Radiolabeled ligands (e.g., H-serotonin) quantify affinity (IC) in transfected HEK293 cells .
- Cellular signaling : Measure cAMP levels via ELISA to evaluate G-protein-coupled receptor modulation .
- Dose-response curves : Use 10 nM–100 μM concentrations to determine efficacy (EC) and toxicity (LD) .
Advanced Mechanistic Studies
Q. Q: What techniques elucidate the reaction mechanisms of its derivatization?
A:
- Kinetic isotope effects : Deuterated reagents track hydrogen transfer in nucleophilic substitutions .
- DFT calculations : Simulate transition states for reactions (e.g., amide bond formation) using Gaussian software .
- In-situ IR spectroscopy : Monitors intermediate formation (e.g., acyl chlorides) during carboxylate activation .
Handling Data Contradictions
Q. Q: How should conflicting results in synthesis yields or bioactivity be resolved?
A:
- Variable isolation : Test individual parameters (e.g., solvent polarity, catalyst loading) to identify outliers .
- Statistical validation : Use ANOVA to compare batch-to-batch variability (p < 0.05 significance) .
- Cross-lab replication : Collaborate with independent labs to verify bioactivity trends (e.g., receptor binding vs. functional assays) .
Advanced Derivatization Strategies
Q. Q: What functionalization approaches enhance its pharmacological profile?
A:
- Electrophilic substitution : Introduce halogens (e.g., Br, F) at the o-tolyl ring to improve blood-brain barrier penetration .
- Click chemistry : Copper-catalyzed azide-alkyne cycloaddition adds triazole moieties for targeted delivery .
- Protecting group strategies : Boc deprotection under acidic conditions enables secondary amine functionalization .
Computational Modeling
Q. Q: How can molecular docking predict its interactions with biological targets?
A:
- Ligand preparation : Optimize 3D structures with Open Babel and assign charges via AM1-BCC .
- Docking software : AutoDock Vina screens against receptor PDBs (e.g., 5-HT, RMSD < 2.0 Å) .
- MD simulations : GROMACS assesses binding stability (50 ns trajectories, ΔG < -8 kcal/mol) .
Stability and Storage
Q. Q: What protocols ensure long-term stability of this compound?
A:
- Temperature : Store at -20°C under argon to prevent hydrolysis of the tert-butyl carbamate .
- Light sensitivity : Amber vials avoid photodegradation of the o-tolyl group .
- Purity checks : Quarterly HPLC analysis monitors degradation (retention time shifts >5% warrant repurification) .
Toxicity Profiling
Q. Q: Which assays evaluate its in vitro toxicity for preclinical studies?
A:
- MTT assay : Assess mitochondrial dysfunction in HepG2 cells (IC > 50 μM deemed safe) .
- hERG inhibition : Patch-clamp electrophysiology measures cardiac risk (IC > 10 μM acceptable) .
- Ames test : Salmonella typhimurium TA98 screens mutagenicity (≤2-fold revertant increase) .
Comparative Analysis with Analogues
Q. Q: How does structural variation impact its bioactivity compared to similar piperazines?
A:
- Fluorine substitution : 2-Fluorophenyl analogues show 3x higher 5-HT affinity due to enhanced electronegativity .
- Bulkier groups : tert-Butyl vs. benzyl substitutions reduce CYP450 metabolism (t increased from 2h to 8h) .
- Polarity : Cyanobenzyl derivatives exhibit improved aqueous solubility (logP reduced from 3.1 to 2.4) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
